molecular formula C3H7F B1212598 1-Fluoropropane CAS No. 460-13-9

1-Fluoropropane

Cat. No.: B1212598
CAS No.: 460-13-9
M. Wt: 62.09 g/mol
InChI Key: JRHNUZCXXOTJCA-UHFFFAOYSA-N
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Description

1-Fluoropropane, also known as propyl fluoride, is an organic compound with the molecular formula C3H7F. It is a colorless, flammable gas with a faint odor. This compound is part of the alkyl fluoride family, where a fluorine atom is bonded to a carbon atom in a propane chain. The presence of the fluorine atom imparts unique chemical properties to the compound, making it useful in various applications.

Biochemical Analysis

Biochemical Properties

1-Fluoropropane plays a role in biochemical reactions primarily due to its fluorine atom, which can influence the reactivity and interactions of the molecule. It interacts with various enzymes, proteins, and other biomolecules. For instance, the fluorine atom can participate in hydrogen bonding and electrostatic interactions, affecting the binding affinity and specificity of enzymes. Studies have shown that this compound can inhibit certain enzymes by mimicking the transition state of their substrates, thereby acting as a competitive inhibitor .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can disrupt the normal function of G-protein coupled receptors (GPCRs), leading to changes in downstream signaling pathways. Additionally, it can affect the expression of genes involved in metabolic processes, leading to alterations in cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to inhibition or activation of their functions. For instance, this compound can inhibit enzymes by forming stable complexes with their active sites, preventing substrate binding and catalysis. It can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. Studies have shown that high doses of this compound can lead to liver and kidney damage in animal models, indicating a threshold effect for toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its degradation and elimination from the body. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conversion to metabolites. These metabolites can then be further processed and excreted from the body. The presence of fluorine in this compound can affect the metabolic flux and levels of other metabolites in the pathways it participates in .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The distribution of this compound can be influenced by its physicochemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoropropane can be synthesized through several methods. One common method involves the reaction of 1-propanol with hydrogen fluoride in the presence of a catalyst. The reaction is typically carried out under anhydrous conditions to prevent the formation of by-products.

Industrial Production Methods: In industrial settings, this compound is produced by the fluorination of propane using elemental fluorine or hydrogen fluoride. The reaction is conducted at elevated temperatures and pressures to achieve high yields. The process requires careful control of reaction conditions to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoropropane undergoes various chemical reactions, including:

    Substitution Reactions: In these reactions, the fluorine atom can be replaced by other atoms or groups. For example, this compound can react with halogens to form other halogenated propanes.

    Oxidation Reactions: this compound can be oxidized to form fluorinated alcohols or acids under specific conditions.

    Reduction Reactions: The compound can be reduced to form propane in the presence of suitable reducing agents.

Common Reagents and Conditions:

    Substitution Reactions: Halogens (e.g., chlorine, bromine) and ultraviolet light are commonly used.

    Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Hydrogen gas in the presence of a metal catalyst like palladium or platinum.

Major Products Formed:

    Substitution Reactions: Halogenated propanes.

    Oxidation Reactions: Fluorinated alcohols or acids.

    Reduction Reactions: Propane.

Scientific Research Applications

1-Fluoropropane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: The compound is used in studies involving fluorinated analogs of biological molecules to understand their behavior and interactions.

    Medicine: this compound derivatives are explored for their potential use in pharmaceuticals, particularly in drug design and development.

    Industry: It is used in the production of fluorinated polymers and as a blowing agent in the manufacture of foams.

Mechanism of Action

The mechanism of action of 1-fluoropropane involves its interaction with molecular targets through the fluorine atom. The electronegativity of fluorine allows it to form strong bonds with carbon, influencing the compound’s reactivity. In biological systems, fluorinated compounds can interact with enzymes and receptors, altering their activity and leading to various physiological effects.

Comparison with Similar Compounds

    1-Fluorobutane: Similar structure but with an additional carbon atom.

    1,1-Difluoroethane: Contains two fluorine atoms and a shorter carbon chain.

    1-Fluoropentane: Longer carbon chain with similar reactivity.

Uniqueness of 1-Fluoropropane: this compound is unique due to its specific balance of carbon chain length and fluorine substitution. This balance imparts distinct physical and chemical properties, making it suitable for specific applications where other fluorinated compounds may not be as effective.

Properties

IUPAC Name

1-fluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F/c1-2-3-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHNUZCXXOTJCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196679
Record name 1-Fluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

62.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460-13-9
Record name Propane, 1-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=460-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoropropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Fluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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